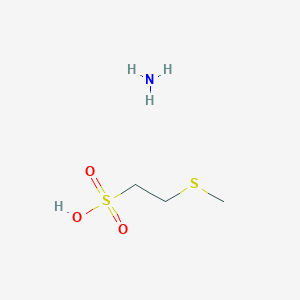

Methyl coenzyme M (ammonium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl coenzyme M (ammonium) is a crucial compound in the field of biochemistry, particularly in the study of methanogenesis and anaerobic oxidation of methane. It is a central component in the enzymatic process that produces methane, a significant greenhouse gas and energy source. The compound is involved in the final step of methane production in methanogenic archaea and the initial step of methane oxidation in anaerobic methanotrophic archaea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl coenzyme M (ammonium) involves complex biochemical pathways. The enzyme methyl-coenzyme M reductase (MCR) catalyzes the final step of methanogenesis, converting methyl coenzyme M to methane. This process requires the presence of coenzyme F430, a nickel-containing tetrapyrrole prosthetic group .

Industrial Production Methods

advancements in heterologous expression systems have opened up possibilities for producing MCR and its variants in laboratory settings .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl coenzyme M (ammonium) primarily undergoes redox reactions. The key reaction is the reduction of methyl coenzyme M to methane, catalyzed by MCR. This reaction involves the transfer of electrons and protons, facilitated by the nickel center in coenzyme F430 .

Common Reagents and Conditions

The reduction of methyl coenzyme M requires specific conditions, including an anaerobic environment and the presence of coenzyme F430. The reaction is highly dependent on the redox state of the nickel center, which can exist in multiple oxidation states (Ni(I), Ni(II), and Ni(III)) .

Major Products

The primary product of the reduction of methyl coenzyme M is methane. This reaction is a critical step in the global carbon cycle and has significant implications for energy production and greenhouse gas emissions .

Wissenschaftliche Forschungsanwendungen

Methyl coenzyme M (ammonium) has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl coenzyme M (ammonium) involves the catalytic activity of MCR. The enzyme facilitates the reduction of methyl coenzyme M to methane through a series of redox reactions. The nickel center in coenzyme F430 plays a crucial role in this process, cycling through different oxidation states to transfer electrons and protons . The enzyme’s active site and the unique post-translational modifications of MCR are critical for its function .

Vergleich Mit ähnlichen Verbindungen

Methyl coenzyme M (ammonium) is unique due to its specific role in methanogenesis and anaerobic oxidation of methane. Similar compounds include:

Coenzyme F430: A nickel-containing tetrapyrrole that is essential for the activity of MCR.

Methoxydotrophic pathway intermediates: Compounds involved in methanogenesis from methoxylated aromatic compounds.

Other nickel enzymes: Such as carbon monoxide dehydrogenase and acetyl-CoA synthase, which also play roles in global carbon and nitrogen cycles.

These compounds share some functional similarities but differ in their specific roles and mechanisms within various biochemical pathways.

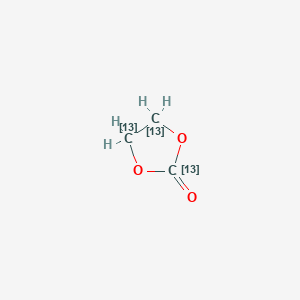

Eigenschaften

CAS-Nummer |

53501-94-3 |

|---|---|

Molekularformel |

C3H11NO3S2 |

Molekulargewicht |

173.3 g/mol |

IUPAC-Name |

azane;2-methylsulfanylethanesulfonic acid |

InChI |

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |

InChI-Schlüssel |

FSGSBLDVKBYXIK-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCS(=O)(=O)O.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)